Differential CYP2B4 Inhibition Potency: 1-CPI vs. 4-CPI
1-(4-Chlorophenyl)imidazole (1-CPI) exhibits a 3-fold lower potency for CYP2B4 inhibition compared to its regioisomer, 4-(4-chlorophenyl)imidazole (4-CPI) [1]. This difference in IC50 values is a direct consequence of the nitrogen substitution pattern on the imidazole ring, providing researchers with a distinct tool for probing CYP active site topology.
| Evidence Dimension | CYP2B4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.12 µM |
| Comparator Or Baseline | 4-(4-Chlorophenyl)imidazole (4-CPI): 0.04 µM |
| Quantified Difference | 3.0-fold less potent |
| Conditions | BROD assay using purified enzyme |
Why This Matters
Procurement of 1-CPI over 4-CPI is essential for experiments requiring a less potent inhibitor to avoid complete target saturation or to map structure-activity relationships.
- [1] Halpert, J. R., et al. (Data derived from Molecular Pharmacology). IC50 values for CYP2B4 inhibition by phenylimidazoles. View Source
